molecular formula C23H19NO2 B5730351 3,4-dihydroisoquinolin-2(1H)-yl(9H-xanthen-9-yl)methanone

3,4-dihydroisoquinolin-2(1H)-yl(9H-xanthen-9-yl)methanone

Cat. No.: B5730351
M. Wt: 341.4 g/mol
InChI Key: JRKWRGLACVKHLN-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-2(1H)-yl(9H-xanthen-9-yl)methanone is a complex organic compound that features both isoquinoline and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of Isoquinoline Moiety: Starting from a benzylamine derivative, cyclization can be achieved using a Pictet-Spengler reaction.

    Formation of Xanthene Moiety: This can be synthesized via Friedel-Crafts alkylation of a phenol with a phthalic anhydride.

    Coupling Reaction: The final step involves coupling the isoquinoline and xanthene moieties through a methanone linkage, possibly using a condensation reaction.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.

    Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural complexity.

Medicine

    Drug Development: Possible applications in the development of new pharmaceuticals targeting neurological or oncological pathways.

Industry

    Material Science: Use in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Such as papaverine and berberine.

    Xanthene Derivatives: Such as fluorescein and eosin.

Uniqueness

3,4-Dihydroisoquinolin-2(1H)-yl(9H-xanthen-9-yl)methanone is unique due to its combined isoquinoline and xanthene structures, which may confer unique biological activities and chemical reactivity compared to its individual components.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(9H-xanthen-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c25-23(24-14-13-16-7-1-2-8-17(16)15-24)22-18-9-3-5-11-20(18)26-21-12-6-4-10-19(21)22/h1-12,22H,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKWRGLACVKHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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